molecular formula C13H13BrN2O2S B13083523 N'-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide CAS No. 1220-87-7

N'-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide

Cat. No.: B13083523
CAS No.: 1220-87-7
M. Wt: 341.23 g/mol
InChI Key: CDWZBRMGICHJFR-UHFFFAOYSA-N
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Description

N'-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide is a synthetic sulfonohydrazide derivative that integrates a sulfonohydrazone functional group with a 2-bromophenyl moiety. This molecular architecture is of significant interest in medicinal chemistry and organic synthesis. Sulfonohydrazone-based compounds are widely investigated as key precursors and intermediates for developing pharmacologically active molecules. Recent studies on structurally similar N-sulfonylated hydrazones have demonstrated potent and selective antibacterial activity against Gram-positive pathogens such as Staphylococcus aureus . Furthermore, tosylated hydrazide-hydrazone derivatives have shown considerable promise as inhibitors of clinically relevant enzymes, including monoamine oxidases (MAOs) and β-secretase (BACE-1), which are targets for neurodegenerative conditions . The presence of the sulfonohydrazide core and the bromine substituent facilitates diverse chemical transformations and enables structure-activity relationship (SAR) studies. This reagent is particularly valuable for researchers synthesizing novel compounds for antimicrobial evaluation and for probing enzyme kinetics and inhibition mechanisms . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

1220-87-7

Molecular Formula

C13H13BrN2O2S

Molecular Weight

341.23 g/mol

IUPAC Name

N'-(2-bromophenyl)-4-methylbenzenesulfonohydrazide

InChI

InChI=1S/C13H13BrN2O2S/c1-10-6-8-11(9-7-10)19(17,18)16-15-13-5-3-2-4-12(13)14/h2-9,15-16H,1H3

InChI Key

CDWZBRMGICHJFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Typical Reaction Scheme

$$
\text{2-Bromobenzenesulfonyl chloride} + \text{4-methylbenzenesulfonohydrazide} \rightarrow \text{this compound}
$$

Detailed Preparation Method

Reaction Conditions

  • Solvent: Ethanol (EtOH) or other polar solvents are commonly used.
  • Temperature: Ambient temperature (approximately 25 °C) is sufficient.
  • Catalysts/Additives: Often, no catalyst is required; however, acid catalysts like concentrated sulfuric acid may be used in related hydrazone formations.
  • Atmosphere: An inert atmosphere (nitrogen or argon) is recommended to avoid moisture interference and side reactions.
  • Reaction Time: Typically 12 hours or until completion as monitored by TLC or other analytical methods.

Procedure Example

  • A slurry of 2-bromobenzenesulfonyl chloride and 4-methylbenzenesulfonohydrazide is prepared in ethanol.
  • The mixture is stirred at room temperature for approximately 12 hours.
  • After reaction completion, the mixture is concentrated under reduced pressure.
  • The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (commonly 5% ethyl acetate in hexane).
  • The purified product is isolated as a white solid with typical yields around 70–75%.

Representative Data from Literature

Parameter Value/Condition
Starting materials 2-bromobenzenesulfonyl chloride, 4-methylbenzenesulfonohydrazide
Solvent Ethanol (EtOH)
Temperature 25 °C
Reaction time 12 hours
Purification method Flash column chromatography (silica gel)
Eluent Hexane/ethyl acetate (5% EtOAc)
Yield ~71%
Physical state White solid

Spectroscopic Characterization

  • [^1H NMR (CDCl3, 500 MHz)](pplx://action/followup): Signals consistent with aromatic protons, methyl group singlet around 2.44 ppm.
  • [^13C NMR](pplx://action/followup): Aromatic carbons and methyl carbon signals consistent with structure.
  • Mass Spectrometry: Molecular ion peak corresponding to molecular weight 341.23 g/mol.

Alternative Synthetic Routes and Variations

Hydrazone Formation from α,β-Unsaturated Ketones

In related research, this compound derivatives were prepared by condensation of 1-(2-bromophenyl)-3-phenylprop-2-yn-1-one with p-toluenesulfonyl hydrazide in the presence of catalytic amounts of concentrated sulfuric acid in ethanol at room temperature for 12 hours. This method yields hydrazones with good purity and yield (~71%) after chromatographic purification.

Copper(I)-Catalyzed Coupling Methods

Copper(I) chloride catalysis has been employed for the preparation of related sulfonohydrazide derivatives involving diphenyliodonium trifluoromethanesulfonate and other iodonium salts. These methods typically require:

  • Copper(I) chloride (0.02 mmol)
  • Diphenyliodonium triflate or bis(3-bromophenyl)iodonium triflate
  • 2,6-di-tert-butylpyridine as base
  • Reaction times around 24 hours
  • Purification by column chromatography

These protocols yield functionalized sulfonohydrazides with good yields (~70-75%) and allow for structural diversification.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Direct sulfonyl chloride reaction 2-bromobenzenesulfonyl chloride + p-toluenesulfonyl hydrazide EtOH, 25 °C, 12 h 70-75 Simple, straightforward, common method
Hydrazone formation 1-(2-bromophenyl)-3-phenylprop-2-yn-1-one + p-toluenesulfonyl hydrazide EtOH, H2SO4 catalyst, 25 °C, 12 h ~71 Produces hydrazone derivatives
Copper(I)-catalyzed coupling Sulfonohydrazide + iodonium salts + CuCl + base 24 h, room temp 70-75 Allows functionalization and diversification

Chemical Reactions Analysis

Types of Reactions

N’-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used in the presence of a palladium catalyst.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include azido or cyano derivatives.

    Oxidation Reactions: Products include sulfonyl derivatives.

    Reduction Reactions: Products include hydrazones or amines.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

N'-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of more complex molecules through various reaction pathways, including:

  • Hydrazone Formation : The compound can react with carbonyl compounds to form hydrazones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
  • Carbene Precursors : As an N-sulfonyl hydrazone, it can act as a precursor for carbene generation, facilitating numerous transformations such as cyclopropanation and C-H activation reactions .

Table 1: Synthesis Pathways Involving this compound

Reaction TypeExample ReactionReference
Hydrazone FormationThis compound + Aldehyde → Hydrazone
Carbene GenerationThis compound → Carbene + Product

Medicinal Chemistry Applications

The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been studied for various biological activities:

  • Antitumor Activity : Some derivatives of this compound have exhibited significant antitumor properties, making them candidates for cancer therapy .
  • Antiviral Properties : The compound's structural motifs are similar to those found in known antiviral drugs, suggesting potential efficacy against viral infections .

Case Study: Antitumor Activity

A study investigated the cytotoxic effects of this compound derivatives on cancer cell lines. Results indicated that certain modifications to the hydrazone structure enhanced cytotoxicity, highlighting the importance of structural optimization in drug design.

Agrochemical Applications

This compound is also being explored in agrochemical applications:

  • Pesticide Development : Compounds derived from this compound have shown promise as potential pesticides due to their ability to disrupt biological processes in pests .

Table 2: Biological Activities of Derivatives

Activity TypeCompound DerivativeBiological EffectReference
Antitumor4-Methyl-N'-(2-bromophenyl)hydrazoneCytotoxicity
AntiviralN'-(2-bromophenyl)-4-methylbenzamideViral inhibition
PesticidalN'-(2-bromophenyl)-4-methylbenzenesulfonamidePest disruption

Mechanism of Action

The mechanism of action of N’-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can facilitate binding to hydrophobic pockets, while the sulfonohydrazide moiety can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Hydroxy and methoxy groups improve solubility in polar solvents (e.g., ethanol, DMSO) and antioxidant activity .
  • The 4BBTH analog (from ) exhibits a higher yield (87%) compared to chloro/methoxy-substituted derivatives, likely due to optimized reaction conditions.

Physicochemical Properties

Spectral Characterization
  • NMR Data :

    • 4BBTH () : ¹H NMR (DMSO-d6) shows aromatic protons at δ 7.2–8.1 ppm and a sulfonamide proton at δ 10.2 ppm. ¹³C NMR confirms the presence of a bromine-substituted aromatic ring (C-Br at δ 122 ppm) .
    • Compound 3k () : ¹H NMR reveals a methoxy group at δ 3.8 ppm and a chloro-substituted aromatic proton at δ 7.5 ppm .
  • FT-IR :

    • Sulfonamide S=O stretching vibrations appear at 1150–1350 cm⁻¹ across all analogs.
    • Schiff base C=N stretches are observed at 1600–1650 cm⁻¹ .
Thermal Stability and Melting Points
  • 4BBTH : Melting point = 165–167°C, with decomposition above 250°C .
  • Compound 3k : Melting point = 142–144°C .
  • N'-(2-Hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide: Melting point = 158–160°C .

Key Insight : Bromine and tert-butyl substituents increase thermal stability compared to methoxy or hydroxy groups.

Anticancer Activity
  • Compound 3k : IC₅₀ = 1.38 μM against prostate cancer (PC3) and 46.09 μM against breast cancer (MCF-7), with high selectivity (SI = 432.30 for PC3) .
DNA Interaction
  • N'-(5-Bromo-2-hydroxybenzylidene)-4-tert-butylbenzohydrazide : Intercalates with SS-DNA via π-π stacking, confirmed by fluorescence quenching .

Key Insight : Bromine substituents enhance DNA-binding affinity, while methoxy groups improve antioxidant activity.

Structural and Electronic Comparisons

  • DFT Studies (): 4BBTH has a bandgap energy of 3.2 eV, lower than non-brominated analogs (e.g., 3.8 eV for methoxy derivatives), indicating enhanced charge transfer . The 2-bromophenyl group in the target compound is expected to further reduce bandgap energy compared to 4-bromophenyl derivatives.

Biological Activity

N'-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis and Chemical Structure

The synthesis of this compound typically involves the condensation of 4-methylbenzenesulfonyl hydrazide with 2-bromobenzaldehyde. The resulting compound features a sulfonohydrazide functional group that is crucial for its biological activity. Structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the integrity of the synthesized compound.

Biological Activity

Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In particular, studies have shown that derivatives with sulfonamide functionalities demonstrate effective antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) for antibacterial activity in related compounds ranges from 1.95 to 500 μg/mL, indicating potent activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties
this compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, with some derivatives showing selective cytotoxicity towards tumor cells. For example, hydrazone derivatives have been reported to exhibit significant antiproliferative effects against HepG2 and other cancer cell lines .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes such as Human Neutrophil Elastase (hNE), which plays a role in inflammatory responses and tissue remodeling .
  • Cell Signaling Interference : Interaction studies suggest that this compound could interfere with signaling pathways involved in cancer progression and inflammation .
  • Molecular Docking Studies : Computational analyses indicate favorable binding interactions with target proteins, which could elucidate its mechanism of action further .

Case Studies

Several case studies highlight the biological activities of similar compounds:

  • Hydrazone Derivatives : A study synthesized hydrazone derivatives that exhibited significant antimicrobial and cytotoxic activities against various microorganisms and cancer cell lines. The presence of halogen substituents was noted to enhance biological efficacy .
  • Sulfonamide Schiff Bases : Research on sulfonamide Schiff bases demonstrated their effectiveness against multiple bacterial strains, showcasing their potential as therapeutic agents .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructural FeaturesUnique Attributes
N'-(4-Bromobenzylidene)-4-methylbenzenesulfonohydrazideContains a bromobenzyl moietyLacks the direct bromophenyl linkage
N'-(1-(3,4-Dichlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazideContains dichlorophenylPotentially different biological activity due to chlorine substitution
N'-(1-(Phenyl)ethylidene)-4-methylbenzenesulfonohydrazideContains only phenyl groupsAbsence of halogen may reduce reactivity

Q & A

Q. What are the established synthetic routes for N'-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide and its derivatives?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions between sulfonohydrazides and substituted aldehydes or ketones. For example, describes the preparation of pyrazolone derivatives using 4-methylbenzenesulfonohydrazide and aromatic aldehydes under reflux conditions in ethanol or acetic acid. Advanced catalytic methods, such as copper- or gold-mediated cyclization of azido-alkynes (as seen in ), can also be adapted for regioselective heterocyclic ring formation. Key steps include purification via column chromatography and characterization using NMR and mass spectrometry .

Q. How is the purity and structural integrity of this compound validated?

Methodological Answer: Purity is confirmed using HPLC or TLC , while structural verification employs spectroscopic techniques :

  • ¹H/¹³C NMR to confirm proton and carbon environments.
  • FT-IR to identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation. Single-crystal X-ray diffraction (SCXRD), as demonstrated in , provides definitive confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

Q. What preliminary assays are used to evaluate the bioactivity of this compound?

Methodological Answer: Initial screening focuses on in vitro models :

  • Anti-inflammatory activity : Inhibition of COX-1/COX-2 enzymes ( ) or TNF-α/IL-6 production in macrophage cell lines.
  • Analgesic potential : Tail-flick or acetic acid-induced writhing tests in rodents (compared to standards like indomethacin).
  • Anticancer screening : MTT assays against cancer cell lines (e.g., prostate or breast cancer, as in ). Dose-response curves and IC₅₀ values are calculated to prioritize compounds for advanced studies .

Advanced Research Questions

Q. How does X-ray crystallography clarify the conformational flexibility of this compound?

Methodological Answer: SCXRD analysis (e.g., ) reveals torsional angles between the bromophenyl and sulfonohydrazide moieties, which influence molecular packing and stability. For instance, the dihedral angle between the benzene rings in related sulfonamides is ~75–85°, indicating limited conjugation. Non-covalent interactions (e.g., C–H⋯O/N hydrogen bonds) are mapped to explain crystal lattice stability. These insights guide the design of derivatives with enhanced bioavailability .

Q. How can contradictions in reported biological activities be resolved?

Methodological Answer: Discrepancies (e.g., varying COX-2 inhibition vs. anti-cancer efficacy in vs. 8) arise from experimental variables :

  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent controls.
  • Structural modifications : Substituents on the bromophenyl group (e.g., electron-withdrawing vs. donating groups) alter binding affinities. Systematic structure-activity relationship (SAR) studies using isosteric replacements (e.g., replacing Br with Cl or CF₃) and molecular docking (e.g., AutoDock Vina) can identify critical pharmacophores .

Q. What strategies improve regioselectivity in synthesizing heterocyclic derivatives of this compound?

Methodological Answer: Regioselectivity in cyclization reactions (e.g., forming pyrazoles or thiazoles) is controlled by:

  • Catalytic systems : Copper(I) iodide or AuCl₃ ( ) directs azide-alkyne cycloadditions toward 1,2,3-triazoles.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor intramolecular hydrazide cyclization.
  • Temperature gradients : Slow heating (60–80°C) minimizes side reactions during heterocycle formation. Reaction progress is monitored via in situ FT-IR or LC-MS .

Q. How can computational modeling optimize this compound for targeted therapies?

Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) predict binding stability to targets like PI3Kα ( ) or androgen receptors ( ). Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or anti-inflammatory activity. Pharmacokinetic parameters (logP, PSA) are modeled using SwissADME to prioritize derivatives with optimal blood-brain barrier penetration or oral bioavailability .

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